N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a complex organic compound that features a benzothiophene moiety and a cyclohexenyl group. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the oxalamide moiety. Common synthetic routes include:
Coupling Reactions: Benzothiophene derivatives can be synthesized using Pd-catalyzed coupling reactions such as the Sonogashira coupling reaction.
Electrophilic Cyclization: This method is used to form the benzothiophene core by cyclizing appropriate precursors under electrophilic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the cyclohexenyl group, converting it to a cyclohexyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-21(26,18-13-16-9-5-6-10-17(16)27-18)14-23-20(25)19(24)22-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,26H,2-4,8,11-12,14H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZSWTYTDIPMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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